molecular formula C10H18O2 B153608 (7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane CAS No. 128993-92-0

(7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane

Cat. No. B153608
M. Wt: 170.25 g/mol
InChI Key: MLRVHGZYWWKPPB-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane, also known as DMSD, is a spiroacetal compound that has gained significant attention in the field of organic chemistry due to its unique structural properties. DMSD has been synthesized using various methods, and its potential applications in scientific research have been explored.

Scientific Research Applications

(7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane has potential applications in scientific research, including its use as a chiral building block in organic synthesis. (7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane can be used as a starting material for the synthesis of various spiroacetal compounds, which have potential applications in drug discovery. (7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane has also been used as a chiral ligand in asymmetric catalysis. Furthermore, (7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane has been used as a solvent for the synthesis of metal-organic frameworks.

Mechanism Of Action

The mechanism of action of (7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane is not well understood. However, it is believed that (7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane can undergo ring-opening reactions to form reactive intermediates, which can participate in various chemical reactions. (7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane has been shown to undergo ring-opening reactions with alcohols, amines, and thiols. These reactions can be used to synthesize various spiroacetal compounds.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of (7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane. However, studies have shown that (7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane is not toxic to cells and has low cytotoxicity. (7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane has also been shown to have low acute toxicity in mice. Further studies are needed to investigate the potential biochemical and physiological effects of (7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane.

Advantages And Limitations For Lab Experiments

(7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane has several advantages for lab experiments, including its ease of synthesis and high yield. (7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane can also be used as a chiral building block in organic synthesis and as a chiral ligand in asymmetric catalysis. However, the limitations of (7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane include its limited solubility in water and its potential reactivity with other chemicals. Care should be taken when handling (7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane to avoid exposure to skin and eyes.

Future Directions

Future research on (7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane should focus on its potential applications in drug discovery and asymmetric catalysis. (7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane can be used as a starting material for the synthesis of various spiroacetal compounds, which have potential applications in drug discovery. Furthermore, (7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane can be used as a chiral ligand in asymmetric catalysis. Further studies are needed to investigate the potential biochemical and physiological effects of (7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane. Additionally, new methods for the synthesis of (7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane should be developed to improve the yield and reduce the reaction time.

Synthesis Methods

(7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane can be synthesized using various methods, including a one-pot reaction of 2,3-dimethyl-1,3-butadiene and formaldehyde, followed by a spirocyclization reaction. Another method involves the reaction of 2,3-dimethyl-1,3-butadiene with paraformaldehyde in the presence of a Lewis acid catalyst, followed by spirocyclization. The yield of (7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane using these methods ranges from 50% to 80%. These methods have been optimized to reduce the reaction time and increase the yield of (7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane.

properties

CAS RN

128993-92-0

Product Name

(7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

(7R,9R)-7,9-dimethyl-6,10-dioxaspiro[4.5]decane

InChI

InChI=1S/C10H18O2/c1-8-7-9(2)12-10(11-8)5-3-4-6-10/h8-9H,3-7H2,1-2H3/t8-,9-/m1/s1

InChI Key

MLRVHGZYWWKPPB-RKDXNWHRSA-N

Isomeric SMILES

C[C@@H]1C[C@H](OC2(O1)CCCC2)C

SMILES

CC1CC(OC2(O1)CCCC2)C

Canonical SMILES

CC1CC(OC2(O1)CCCC2)C

synonyms

6,10-Dioxaspiro[4.5]decane,7,9-dimethyl-,trans-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.